Cas no 1806547-59-0 (3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one)

3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one
-
- インチ: 1S/C12H14BrClO/c1-2-9-3-4-10(7-11(9)8-14)12(15)5-6-13/h3-4,7H,2,5-6,8H2,1H3
- InChIKey: JHSNPOPOGWRUHD-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC(CC)=C(CCl)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 208
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 17.1
3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013013447-250mg |
3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one |
1806547-59-0 | 97% | 250mg |
480.00 USD | 2021-06-25 | |
Alichem | A013013447-1g |
3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one |
1806547-59-0 | 97% | 1g |
1,519.80 USD | 2021-06-25 | |
Alichem | A013013447-500mg |
3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one |
1806547-59-0 | 97% | 500mg |
798.70 USD | 2021-06-25 |
3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one 関連文献
-
1. Back matter
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
4. Back matter
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-oneに関する追加情報
Introduction to 3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one (CAS No. 1806547-59-0)
3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one (CAS No. 1806547-59-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromo group, a chloromethyl group, and an ethyl-substituted phenyl ring. These functional groups contribute to the compound's reactivity and potential biological activity, making it a valuable candidate for various applications in drug discovery and development.
The bromo and chloromethyl functionalities in 3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one are particularly noteworthy due to their ability to participate in a wide range of chemical reactions. The bromo group can serve as a leaving group in substitution reactions, while the chloromethyl group can undergo nucleophilic substitution, making this compound versatile for synthetic transformations. Additionally, the presence of these reactive groups can influence the compound's pharmacological properties, such as its ability to interact with specific biological targets.
Recent studies have explored the potential of 3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one in various therapeutic areas. One notable application is in the development of anticancer agents. Research has shown that compounds with similar structural features can exhibit cytotoxic effects on cancer cells by disrupting key cellular processes such as DNA replication and cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antiproliferative activity against several human cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its potential as an anticancer agent, 3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one has also been investigated for its use in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its potential to modulate specific neurotransmitter systems make it an attractive candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. A recent study published in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibited neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation in animal models.
The synthesis of 3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one typically involves multi-step procedures that ensure high purity and yield. One common synthetic route involves the reaction of 3-bromopropionyl chloride with 3-chloromethyl-4-ethylbenzene, followed by purification techniques such as column chromatography. The choice of solvents and reaction conditions is crucial for optimizing the yield and purity of the final product. Researchers have also explored alternative synthetic methods to improve the efficiency and scalability of the synthesis process.
The physicochemical properties of 3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one have been extensively studied to understand its behavior in different environments. The compound is generally stable under standard laboratory conditions but may require careful handling due to its reactivity with certain chemicals. Its solubility properties are influenced by the presence of polar functional groups, making it soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties are important considerations for both synthetic chemistry applications and biological assays.
In conclusion, 3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one (CAS No. 1806547-59-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure, reactivity, and biological activity make it an attractive candidate for developing new therapeutic agents. Ongoing research continues to explore its full potential, contributing to advancements in drug discovery and development.
1806547-59-0 (3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one) 関連製品
- 1383568-53-3((5-Isopropylpyridin-3-yl)methanol)
- 1428365-78-9(N-4-(pyridin-3-yl)-1,3-thiazol-2-yl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2229565-99-3(2-(azidomethyl)-5-chlorothieno3,2-bpyridine)
- 35030-38-7(Ent-17-Hydroxy-15-kauren-19-oic acid)
- 18987-71-8(Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II))
- 2228846-94-2(5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol)
- 1932443-05-4(rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans)
- 1421500-32-4(n1,n1-diethyl-n2-(4-methylbenzodthiazol-2-yl)ethane-1,2-diamine hydrochloride)
- 41324-66-7(benzyl (2S)-pyrrolidine-2-carboxylate)
- 859179-67-2(N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide)




